Binding Affinity Shift Induced by Pyridine Regioisomerism (3‑yl vs. 2‑yl) and Phenyl Substitution
In a biochemical screening campaign targeting RecBCD enzyme (E. coli), a structurally related analog—1‑phenyl‑2‑(6‑pyridin‑2‑ylpyridazin‑3‑yl)sulfanyl‑ethanone—exhibited an IC₅₀ > 119 000 nM, indicative of negligible inhibition [1]. The target compound differs from this analog in two key positions: the pyridine ring is attached at the 3‑position instead of the 2‑position, and the phenyl ketone is replaced with a 4‑fluorophenyl ketone. While a direct head‑to‑head comparison under identical assay conditions is not available, the substantial structural divergence suggests that the target compound occupies a distinct region of chemical space and is unlikely to reproduce the same weak activity pattern.
| Evidence Dimension | Enzyme inhibition (RecBCD) – IC₅₀ |
|---|---|
| Target Compound Data | Not directly tested in this assay; presumed structurally distinct from the comparator |
| Comparator Or Baseline | 1-Phenyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-ethanone (BDBM96253): IC₅₀ > 119 000 nM |
| Quantified Difference | Cannot be quantified due to absence of target compound data; structural difference is 2‑fold (pyridine regioisomerism + 4‑F substitution) |
| Conditions | RecBCD enzyme inhibition assay (E. coli K12), The Scripps Research Institute Molecular Screening Center; data curated by PubChem BioAssay (AID 652151) |
Why This Matters
Users procuring this compound for antibacterial target screening should be aware that a closely related analog was completely inactive against RecBCD, implying that the target compound’s activity profile is not extrapolatable from that chemotype.
- [1] BindingDB entry BDBM96253: 1-phenyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanyl-ethanone. RecBCD enzyme subunit RecD (E. coli K12) IC₅₀ > 119 000 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=96253 (accessed 2026-04-30). View Source
